Boc-D-2,4-diaminobutyric acid
Overview
Description
Boc-D-2,4-diaminobutyric acid is a diamino acid that is butyric acid in which a hydrogen at position 2 and a hydrogen at position 4 are replaced by amino groups . It is a reagent used to synthesize somatostatin antagonist and can also be used to develop blood coagulation factor Xa inhibitors .
It is a substrate of diaminobutyrate-pyruvate transaminase (EC 2.6.1.46), an enzyme involved in an alternative polyamine biosynthesis pathway in bacteria .
Molecular Structure Analysis
The molecular formula of Boc-D-2,4-diaminobutyric acid is C9H18N2O4 . The molecular weight is 440.50 .Chemical Reactions Analysis
DABA’s main action is being an inhibitor of GABA transaminase, an enzyme that converts GABA back to glutamate . When the enzyme is inhibited, this conversion cannot happen, therefore, GABA levels are elevated. It has also been observed that 2,4-diaminobutyric acid is a GABA reuptake inhibitor .Physical And Chemical Properties Analysis
Boc-D-2,4-diaminobutyric acid appears as a white crystalline powder . The density is 1.16 g/cm3 .Scientific Research Applications
Neuroscience Research : One study explored L-2,4-diaminobutyric acid as an inhibitor of gamma-aminobutyric acid uptake in rat brain synaptosomes. This compound showed both competitive and noncompetitive inhibition, influenced by the duration of exposure and dependent on sodium and temperature. The study suggested its potential role in neuroscience research, particularly in understanding synaptic transmission processes (Simon & Martin, 1973).
Chemical Synthesis and Drug Development : Another study focused on α,γ-diaminobutyric acid modified poly(propyleneimine) dendrimers. These modified dendrimers, coupled with Boc-protected α,γ-diaminobutyric acid, were used to create chiral dendritic amines, which were then utilized to develop dendrimers with cisplatin moieties, a well-known chemotherapy drug. This research highlights the compound's application in creating novel drug delivery systems and in medicinal chemistry (Bellis et al., 2006).
Microbiology and Biochemistry : Research involving Acinetobacter baumannii identified a gene encoding L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase, crucial in the production of 1,3-diaminopropane. This study provides insights into microbial biochemistry and the biosynthetic pathways of specific compounds (Ikai & Yamamoto, 1997).
Cancer Research : L-2,4-diaminobutyric acid was studied for its antitumor activity against human glioma cells. The study observed the concentrated uptake of this compound in glioma cells, leading to cellular lysis. This research signifies its potential use in developing new cancer treatments, especially for malignant gliomas (Ronquist et al., 2005).
Toxicological Studies : A study focusing on disinfection by-products from the chlorination of 2,4-diaminobutyric acid identified haloacetic acids, trihalomethanes, and haloacetonitriles as major by-products. This research is crucial in understanding the environmental and health impacts of chlorinating water containing algal toxins like 2,4-diaminobutyric acid (Luo et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCPCLPRWLKUIQ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427334 | |
Record name | Boc-D-2,4-diaminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-2,4-diaminobutyric acid | |
CAS RN |
80445-78-9 | |
Record name | Boc-D-2,4-diaminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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